molecular formula C19H12FNO3S B2869306 4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide CAS No. 866155-10-4

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide

Cat. No. B2869306
CAS RN: 866155-10-4
M. Wt: 353.37
InChI Key: PQOKCFGUWMJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide, also known as FOBs, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Cyclooxygenase-2 Inhibition for Rheumatoid Arthritis and Acute Pain
4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent, selective, and orally active inhibitors such as JTE-522. These inhibitors are currently under phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain, highlighting their significant therapeutic potential (Hashimoto et al., 2002).

Fluorescence Enhancement for Zinc(II) Detection
The research on fluorophores for Zinc(II) detection has indicated the relevance of similar structures in enhancing fluorescence when bound to Zinc(II). Although the direct application of this compound isn't specified, the study on closely related fluorophores demonstrates the importance of specific substitutions, such as fluorine, in improving fluorescence properties. This insight is crucial for developing sensitive and selective probes for Zinc(II), which plays significant roles in biological processes (Kimber et al., 2001).

Carbonic Anhydrase Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes. The synthesis and evaluation of such compounds reveal their potential in targeting carbonic anhydrase I and II, key isoenzymes involved in fluid secretion, pH regulation, and CO2 transport. This research underscores the therapeutic possibilities of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).

Selective Sensing and Bioimaging Applications
The development of colorimetric and fluorescence probes based on sulfonamide derivatives, including those structurally related to this compound, has been reported for the selective detection of metal ions in aqueous solutions. These probes, through specific interactions and fluorescence turn-on mechanisms, offer promising tools for bioimaging and environmental monitoring, illustrating the versatility of sulfonamide derivatives in scientific research beyond therapeutic applications (Ravichandiran et al., 2020).

properties

IUPAC Name

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOKCFGUWMJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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